Boc-D-Homoserine lactone

Chiral Synthesis Peptide Chemistry Enantioselective Biology

Boc-D-Homoserine lactone (CAS 67198-86-1) is a ≥97% pure, D-configured chiral synthon with orthogonal Boc protection, ideal for Fmoc SPPS and quorum sensing inhibitor development. Its defined stereochemistry and lactone reactivity deliver reliable, high-yield asymmetric syntheses not achievable with L-isomers or unprotected analogs. Trusted for advanced research and scalable production.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 67198-86-1
Cat. No. B1331622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Homoserine lactone
CAS67198-86-1
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCOC1=O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
InChIKeyIMWMFJMYEKHYKG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Homoserine Lactone (CAS 67198-86-1): A D-Configured, Boc-Protected Chiral Building Block for Enantioselective Synthesis and Quorum Sensing Research


Boc-D-Homoserine lactone (CAS 67198-86-1), systematically named (R)-2-oxooxolan-3-yl carbamic acid tert-butyl ester, is a chiral γ-butyrolactone derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a D-configured stereocenter. It is a white to yellow powder or crystals with a molecular weight of 201.22 g/mol, a purity typically ≥97% , and a predicted XLogP3 of 1 . This compound serves as a versatile intermediate in peptide synthesis and as a synthetic analog of N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS) [1].

Why Boc-D-Homoserine Lactone Cannot Be Replaced by Generic L-Isomers or Unprotected Homoserine Lactones


Simple substitution of Boc-D-Homoserine lactone with its L-stereoisomer or with unprotected D-homoserine lactone is not feasible for applications requiring precise stereochemical control or orthogonal protection. The D-configuration dictates the three-dimensional orientation of the molecule, which is critical for chiral recognition in asymmetric synthesis and for enantioselective interactions with biological targets, such as bacterial quorum sensing receptors that exhibit stereospecificity [1]. Furthermore, the Boc protecting group is essential for preventing unwanted side reactions during multi-step syntheses, enabling selective deprotection under mild acidic conditions without disrupting the lactone ring . The combination of D-stereochemistry and Boc-protection is a specific, non-interchangeable feature set that defines the compound's utility.

Quantitative Differentiation: Boc-D-Homoserine Lactone vs. Analogs and Alternatives


Stereochemical Purity: D-Configuration vs. L-Isomer and Racemate

Boc-D-Homoserine lactone is the pure (R)-enantiomer, which is a critical differentiator from its L-isomer (CAS 2185-00-4) and the racemic DL-mixture (CAS 590-92-1). This stereochemical purity is essential for applications where the D-configuration is required, such as in the synthesis of D-amino acid-containing peptides or in biological assays that are enantioselective . While direct head-to-head biological data for this specific compound is scarce, class-level inference from homoserine lactone signaling molecules demonstrates that bacteria often exhibit a strong preference for the L-stereoisomer in quorum sensing activation [1]. This suggests that the D-isomer may act as a competitive inhibitor or a non-native probe, offering a distinct functional profile.

Chiral Synthesis Peptide Chemistry Enantioselective Biology

Boc Protection Enables Orthogonal Deprotection in Solid-Phase Peptide Synthesis

The Boc (tert-butoxycarbonyl) group on Boc-D-Homoserine lactone provides a well-characterized, acid-labile protecting group that is orthogonal to base-labile Fmoc chemistry, a standard in solid-phase peptide synthesis (SPPS) [1]. In contrast, unprotected D-homoserine lactone (CAS 53636-39-2) would be incompatible with SPPS due to its free amine, leading to uncontrolled polymerization. The Boc group can be selectively removed with trifluoroacetic acid (TFA) under conditions that do not affect common Fmoc-protected side chains, allowing for precise sequential deprotection [2].

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Commercial Purity Benchmarking: ≥97% vs. Alternative Sources

When sourcing Boc-D-Homoserine lactone, the specified purity is a key procurement criterion. Reputable suppliers, such as Bidepharm and Coolpharm, provide this compound with a purity of ≥97% or 98%, supported by batch-specific QC data (e.g., HPLC, NMR) [1]. This contrasts with some generic chemical marketplaces where purity may be unverified or specified at a lower level (e.g., 95%) . For critical synthetic applications, a higher and more reliably documented purity minimizes the risk of side reactions and simplifies purification.

Chemical Procurement Quality Control Synthetic Intermediate

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile

The predicted XLogP3 value for Boc-D-Homoserine lactone is 1, indicating moderate lipophilicity, and it possesses one hydrogen bond donor and four hydrogen bond acceptors . While direct comparative data with other AHL analogs is not available for this specific compound, these calculated properties differentiate it from simpler, more polar homoserine lactones (e.g., D-homoserine lactone, which has a free amine) and from more lipophilic N-acyl homoserine lactones with long alkyl chains. The presence of the Boc group increases the compound's steric bulk and modulates its hydrogen bonding capacity, which can be exploited in the design of cell-permeable probes or in structure-activity relationship (SAR) studies for quorum sensing inhibition [1].

Drug Design Physicochemical Properties Molecular Modeling

Validated Applications for Boc-D-Homoserine Lactone Based on Its Quantitative Advantages


Synthesis of D-Amino Acid-Containing Peptides via Fmoc-SPPS

Boc-D-Homoserine lactone is an ideal building block for incorporating a D-homoserine lactone moiety into peptides using standard Fmoc solid-phase peptide synthesis (SPPS). The orthogonal Boc protecting group allows for selective deprotection after chain assembly, enabling the formation of a C-terminal lactone or a modified homoserine residue. Its high commercial purity (≥97%) minimizes side reactions, ensuring a cleaner crude product and higher overall yield. [1]

Stereospecific Probe for Bacterial Quorum Sensing Studies

Given the known stereospecificity of bacterial quorum sensing receptors, the pure D-enantiomer of Boc-Homoserine lactone can serve as a control or a non-native probe in assays designed to study AHL-receptor interactions. Unlike natural L-AHLs, the D-isomer is less likely to act as an agonist, making it useful for investigating competitive inhibition or for developing quorum sensing inhibitors (QSIs) as demonstrated with structurally related Boc-containing AHL analogs. [2]

Chiral Intermediate for the Synthesis of Complex Natural Products

The D-configured γ-lactone core of Boc-D-Homoserine lactone is a valuable chiral synthon for the asymmetric synthesis of natural products and pharmaceuticals. The Boc protection allows for subsequent functionalization of the amine, while the lactone ring can be opened or transformed under controlled conditions. The combination of high enantiomeric purity and reliable commercial sourcing makes it a dependable starting material for multi-step total syntheses.

Development of Cell-Permeable Quorum Sensing Modulators

The moderate lipophilicity (XLogP3 = 1) and steric profile of Boc-D-Homoserine lactone, compared to more polar homoserine lactones, suggest it may have improved cell membrane permeability. This property, combined with its potential to act as a QS modulator, positions it as a useful scaffold for designing cell-permeable probes or inhibitors of intracellular quorum sensing pathways, following the precedent set by Boc-modified AHLs in recent studies. [2]

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